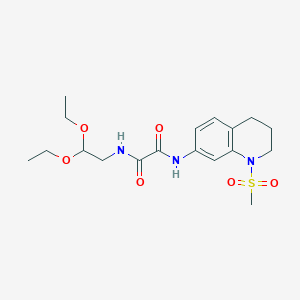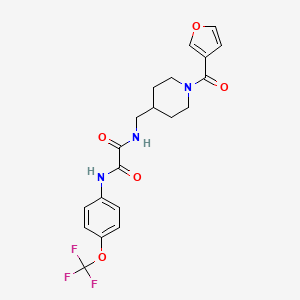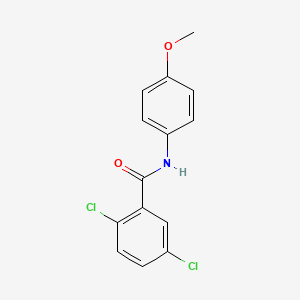
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, commonly known as DQ-2, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. DQ-2 is a quinoline-based compound that has shown promising results in various scientific studies, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of DQ-2 involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. DQ-2 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. Additionally, DQ-2 has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
DQ-2 has been shown to have various biochemical and physiological effects. Studies have shown that DQ-2 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DQ-2 has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DQ-2 in lab experiments is its ability to selectively inhibit HDACs and AChE, making it a potential candidate for the development of targeted therapies. However, one of the limitations of using DQ-2 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that could be explored with regards to DQ-2. One potential direction is the development of DQ-2 analogs that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of DQ-2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, DQ-2 is a chemical compound that has shown promising results in various scientific studies. Its potential use in the field of medicinal chemistry makes it a subject of interest for researchers. While there are limitations to using DQ-2 in lab experiments, the future directions for research are promising and could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of DQ-2 involves the reaction of 2-(2-aminoethoxy)ethanol with 7-chloro-3,4-dihydroquinolin-1(2H)-one, followed by the reaction of the resulting product with methylsulfonyl chloride and oxalyl chloride. The final product is obtained by treating the intermediate with diethylamine and oxalic acid.
Aplicaciones Científicas De Investigación
DQ-2 has been studied extensively for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that DQ-2 has anticancer properties and can induce apoptosis in cancer cells. Additionally, DQ-2 has been shown to have neuroprotective effects and can prevent neuronal cell death.
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-14-9-8-13-7-6-10-21(15(13)11-14)28(3,24)25/h8-9,11,16H,4-7,10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCPUDDOGRAVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)


![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)
![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)
![5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2720136.png)

![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)
![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2720142.png)
